2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of the desired isoindole derivative under specific reaction conditions, such as the presence of a base and appropriate solvents.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole oxides, while reduction can produce isoindoline derivatives.
Scientific Research Applications
2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Phenylprop-2-en-1-one: A related compound with similar structural features.
2-Methyl-3-phenyl-2-propen-1-ol: Another compound with a similar backbone but different functional groups.
Uniqueness
2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific isoindole structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
65481-07-4 |
---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-(2-prop-2-enylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H13NO2/c1-2-7-12-8-3-6-11-15(12)18-16(19)13-9-4-5-10-14(13)17(18)20/h2-6,8-11H,1,7H2 |
InChI Key |
WUGCCKSGDUNOJY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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